4-[Benzyl(methyl)amino]cyclohexan-1-one
Overview
Description
4-[Benzyl(methyl)amino]cyclohexan-1-one, also known as BMCH, is a synthetic compound . It has a molecular weight of 217.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[benzyl (methyl)amino]cyclohexanone . The InChI code is 1S/C14H19NO/c1-15(11-12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-6,13H,7-11H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- 4-[Benzyl(methyl)amino]cyclohexan-1-one and related compounds are used in the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds are characterized by their unique structural features, as seen in the synthesis and X-ray diffraction studies (Sañudo et al., 2006).
Anticonvulsant Applications
- Derivatives of this compound, such as various anticonvulsant enaminones, have been studied for their crystal structures and hydrogen bonding, contributing to understanding their potential in medical applications (Kubicki et al., 2000).
Catalysis and Organic Synthesis
- This compound and its derivatives are used in organic synthesis, such as the enantioselective addition of diethylzinc to aldehydes. They have been shown to influence the stereochemical outcomes in the synthesis of various chiral alcohols (Asami et al., 2015).
Mannich Base Synthesis
- The compound plays a role in the synthesis of new Mannich -β-amino carbonyl compounds. These synthetic processes contribute to the broader field of organic chemistry and material science (Hussein & Yousif, 2021).
Polymerization Studies
- Research has also focused on using derivatives of this compound in polymerization studies, such as the polymerization of cyclohexene oxide. These studies contribute to the development of new polymeric materials (Abu-Abdoun & Ledwith, 2007).
Antitumor Research
- This compound analogs have been evaluated for their cytotoxic activities, showing potential as antitumor agents. This research is pivotal in the search for new cancer therapies (Dong et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-[benzyl(methyl)amino]cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15(11-12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-6,13H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQSJWRNWNETSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.